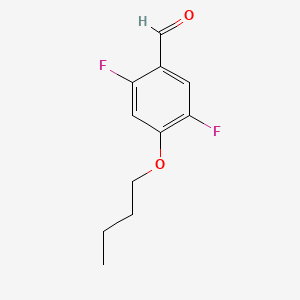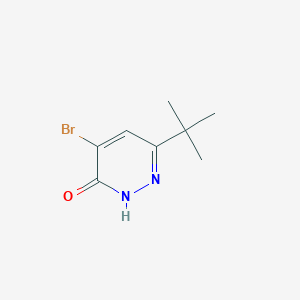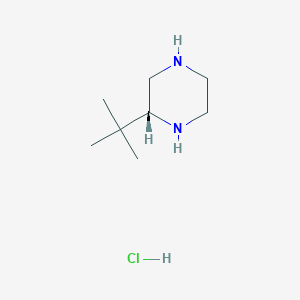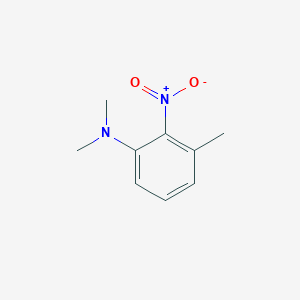![molecular formula C13H19BrN2OS B14033722 3-bromo-5-[(2S)-1-tert-butylsulfinylpyrrolidin-2-yl]pyridine](/img/structure/B14033722.png)
3-bromo-5-[(2S)-1-tert-butylsulfinylpyrrolidin-2-yl]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-bromo-5-[(2S)-1-tert-butylsulfinylpyrrolidin-2-yl]pyridine is a complex organic compound that belongs to the class of pyridines. This compound is characterized by the presence of a bromine atom at the 3rd position and a tert-butylsulfinyl group attached to a pyrrolidine ring at the 5th position of the pyridine ring. It is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-5-[(2S)-1-tert-butylsulfinylpyrrolidin-2-yl]pyridine typically involves multiple steps, starting from commercially available precursorsThe reaction conditions often require the use of specific catalysts and reagents to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that maximize yield and minimize the use of hazardous reagents. Techniques such as continuous flow synthesis and the use of green chemistry principles can be employed to scale up the production while maintaining environmental and economic efficiency .
Análisis De Reacciones Químicas
Types of Reactions
3-bromo-5-[(2S)-1-tert-butylsulfinylpyrrolidin-2-yl]pyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex structures.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while coupling reactions can produce biaryl compounds .
Aplicaciones Científicas De Investigación
3-bromo-5-[(2S)-1-tert-butylsulfinylpyrrolidin-2-yl]pyridine has several scientific research applications:
Medicinal Chemistry: It is used in the development of potential therapeutic agents targeting various diseases.
Biological Studies: The compound can be used to study the biological pathways and mechanisms of action of related drugs.
Chemical Biology: It serves as a tool compound to investigate the interactions between small molecules and biological targets.
Industrial Applications: The compound can be used in the synthesis of more complex molecules for industrial purposes
Mecanismo De Acción
The mechanism of action of 3-bromo-5-[(2S)-1-tert-butylsulfinylpyrrolidin-2-yl]pyridine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
- 3-bromo-5-iodopyridine
- 3-bromo-5-(trifluoromethyl)pyridine
- 2-fluoro-4-methylpyridine
Uniqueness
3-bromo-5-[(2S)-1-tert-butylsulfinylpyrrolidin-2-yl]pyridine is unique due to its specific substitution pattern and the presence of the tert-butylsulfinyl group. This structural uniqueness imparts distinct chemical and biological properties, making it valuable for specific applications in medicinal chemistry and drug development .
Propiedades
Fórmula molecular |
C13H19BrN2OS |
|---|---|
Peso molecular |
331.27 g/mol |
Nombre IUPAC |
3-bromo-5-[(2S)-1-tert-butylsulfinylpyrrolidin-2-yl]pyridine |
InChI |
InChI=1S/C13H19BrN2OS/c1-13(2,3)18(17)16-6-4-5-12(16)10-7-11(14)9-15-8-10/h7-9,12H,4-6H2,1-3H3/t12-,18?/m0/s1 |
Clave InChI |
UCNCTYJSBALWII-RSXQAXDFSA-N |
SMILES isomérico |
CC(C)(C)S(=O)N1CCC[C@H]1C2=CC(=CN=C2)Br |
SMILES canónico |
CC(C)(C)S(=O)N1CCCC1C2=CC(=CN=C2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[Phenoxy-2,4-D2)methyl]oxirane](/img/structure/B14033653.png)



![N-(3-chlorophenyl)-1-oxa-2,7-diazaspiro[4.5]dec-2-ene-3-carboxamide hydrochloride](/img/structure/B14033664.png)








